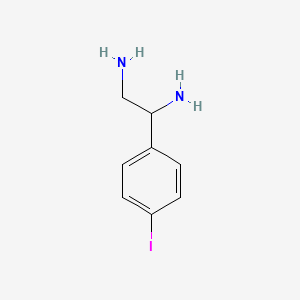

1-(4-Iodophenyl)ethane-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11IN2 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-(4-iodophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11IN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2 |

InChI Key |

LOVKKHFFCBZBOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)I |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles with 1 4 Iodophenyl Ethane 1,2 Diamine Derivatives

1-(4-Iodophenyl)ethane-1,2-diamine as a Chiral Ligand Precursor

Chiral 1,2-diamines are fundamental building blocks in the synthesis of a vast array of chiral ligands for asymmetric catalysis. enamine.netcsic.es These precursors are often valued for their stereochemical rigidity and the predictable conformations they adopt upon coordination to a metal center. The synthesis of such ligands typically involves the functionalization of one or both amino groups of the diamine backbone. While specific synthetic routes starting from this compound are not detailed in the available literature, general methods for modifying similar diamines include reactions with aldehydes, ketones, or acid chlorides to form Schiff bases, amides, or other derivatives. The presence of the 4-iodophenyl group offers a unique handle for further synthetic transformations, such as cross-coupling reactions, which could be used to electronically or sterically tune the resulting ligand.

Bidentate N,N-Coordination Modes of Vicinal Diamines with Transition Metals

Vicinal diamines, such as ethane-1,2-diamine and its derivatives, are classic examples of bidentate ligands, forming stable five-membered chelate rings with transition metal ions through their two nitrogen donor atoms. embibe.comuci.edu This chelation is entropically favored, leading to the formation of thermodynamically stable metal complexes. The coordination of these diamines to a metal center can result in various geometries, most commonly octahedral or square planar, depending on the metal ion, its oxidation state, and the other ligands present. For instance, the reaction of a diamine with a metal salt like nickel(II) chloride can lead to the formation of complexes such as [Ni(diamine)₂Cl₂], where the diamine acts as a bidentate ligand. scielo.br The coordination of N,N'-disubstituted diamines, which could be derived from this compound, has been shown to form stable complexes with metals like silver(I), resulting in distorted tetrahedral geometries. scielo.brresearchgate.net

Stereocontrol Mechanisms in Chiral Diamine-Metal Complexes

The efficacy of chiral diamine-metal complexes in asymmetric catalysis hinges on their ability to effectively control the stereochemical outcome of a reaction. This control is governed by a combination of factors inherent to the ligand's structure and its interaction with the metal center.

Role of Steric and Electronic Properties of the Diamine Ligand

The steric and electronic properties of the substituents on the diamine backbone are paramount in dictating the stereoselectivity of the catalyst. nih.govrsc.org

Steric Effects: Bulky substituents on the diamine can create a well-defined chiral pocket that sterically hinders one approach of the substrate to the catalytic center, thereby favoring the formation of one enantiomer. The 4-iodophenyl group on the target diamine would introduce significant steric bulk, which is expected to play a crucial role in stereodifferentiation.

Electronic Effects: The electronic nature of the ligand influences the Lewis acidity of the metal center, which in turn affects the catalytic activity. The iodine atom in the 4-position of the phenyl ring is an electron-withdrawing group through induction but can also be a weak pi-donor. These electronic effects can modulate the reactivity of the metal complex and its interaction with substrates.

Systematic studies on related systems have shown that tuning these properties through ligand substitution is a key strategy for optimizing catalytic performance. rsc.org

Chiral-at-Metal Complexes Incorporating Diamine Scaffolds

In some instances, the chirality of the complex arises not only from the chiral ligand but also from the stereogenic nature of the metal center itself. The coordination of even achiral multidentate ligands can lead to the formation of "chiral-at-metal" complexes, where the metal atom becomes a center of chirality. csic.esdntb.gov.ua When a chiral diamine is used, it can effectively control the absolute configuration at the metal center, leading to diastereomerically pure complexes. This principle has been demonstrated in rhodium complexes where the metal's configuration is fixed by the coordinating ligand, leading to high enantioselectivity in catalysis. mdpi.com While no specific examples involving this compound are available, it is a plausible strategy that could be employed with its derivatives.

Advanced Design Strategies for Enhanced Stereocontrol in Chiral Diamine Ligands

The rational design of chiral ligands is a continuous effort in the field of asymmetric catalysis. researchgate.net Advanced strategies aim to create more effective and selective catalysts by modifying the basic diamine scaffold. For this compound, several design avenues could be explored:

Introduction of Additional Donor Groups: Incorporating other coordinating moieties into the ligand structure can lead to higher denticity ligands (e.g., tridentate or tetradentate). This can result in more rigid complex structures and potentially enhanced stereocontrol.

Fine-Tuning of the Aryl Substituent: The iodo-substituent provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the systematic variation of steric and electronic properties of the phenyl group to optimize catalyst performance for a specific application.

Creation of Macrocyclic Ligands: Incorporating the diamine unit into a macrocyclic framework can pre-organize the ligand for metal binding, leading to highly stable and selective catalysts.

These strategies, while not yet reported for this compound itself, represent the forefront of ligand design and offer a roadmap for the future development of catalysts based on this and related chiral diamine structures.

C2-Symmetry and Desymmetrization Approaches in Ligand Architecture

The concept of C2-symmetry has been a dominant theme in the design of chiral ligands for many years. nih.govresearchgate.net A C2-symmetric ligand is one that possesses a twofold rotational axis of symmetry, which can significantly simplify the analysis of the catalytic cycle by reducing the number of possible diastereomeric transition states. uwindsor.ca This often leads to higher enantioselectivities in catalytic reactions. The rigid and well-defined chiral environment provided by C2-symmetric ligands, often referred to as a "chiral fence," effectively shields the metal center and dictates the trajectory of the incoming substrate. uwindsor.ca For ligands derived from a 1,2-diamine core, C2-symmetry is typically achieved by introducing identical chiral substituents on both nitrogen atoms.

While specific examples for this compound are scarce, the synthesis of C2-symmetric ligands from other diamines is well-documented. For instance, derivatives of (1R,2R)-cyclohexane-1,2-diamine and (1R,2R)-diphenylethane-1,2-diamine have been used to create a variety of C2-symmetric ligands for metal complexes, including those of Nickel(II). researchgate.net

A powerful application of C2-symmetric chiral catalysts is in the desymmetrization of meso compounds. researchgate.net This strategy involves the enantioselective transformation of a prochiral meso substrate, which contains two enantiotopic functional groups, into a chiral product. This approach is highly atom-economical and can provide access to complex chiral building blocks in a single step. researchgate.net The desymmetrization of meso-aziridines and meso-diols are prominent examples. For instance, a MgII-catalyzed desymmetrization of meso-aziridines with hydroxylamines has been developed, yielding novel chiral 1,2-diamine skeletons with good enantioselectivities. nih.gov Similarly, the desymmetrization of meso-2-substituted 1,2,3-propanetriols can be achieved through catalytic enantioselective monoacylation, providing a route to chiral tertiary alcohols. pnas.org

The enantioselectivity of these desymmetrization reactions is highly dependent on the structure of the chiral ligand. The table below illustrates the effect of different C2-symmetric ligands on the desymmetrization of a meso-diol, showcasing how ligand modifications can influence the enantiomeric excess (ee) of the product.

| Catalyst (Ligand) | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Cu(II)-Box | meso-1,2-cyclohexanediol | Chiral monoacetate | up to 95% | pnas.org |

| Rh₂(S-BPTTL)₄ | meso-oxabicyclic diazoketone | Chiral oxatricyclic ketone | 44% | researchgate.net |

| Lipase | meso-1,2-disubstituted-1,2-diaminoethane | Chiral mono-acylated diamine | >99% | nih.gov |

Incorporation of Ancillary Functional Groups (e.g., Crown Ethers) for Supramolecular Control

The incorporation of ancillary functional groups into a ligand scaffold is a sophisticated strategy to exert supramolecular control over the catalytic process. These functional groups can introduce secondary interactions, such as hydrogen bonding or host-guest interactions, which can influence the stability, solubility, and reactivity of the catalyst. Crown ethers are particularly attractive ancillary groups due to their ability to selectively bind cations. jetir.orgfrontiersin.org

By tethering a crown ether to a chiral diamine ligand, it is possible to create a system where the catalytic activity can be modulated by the presence of a specific cation. The binding of a cation within the crown ether cavity can induce a conformational change in the ligand, which in turn alters the chiral environment around the metal center. This can lead to changes in enantioselectivity or even switch the catalyst between an "on" and "off" state. While the synthesis of crown ether-functionalized derivatives of this compound has not been specifically reported, the general principles have been demonstrated with other diamine and macrocyclic systems. unibo.ittdl.org

The table below provides examples of how the incorporation of crown ethers can influence the properties of a system, a principle that could be applied to ligands derived from this compound.

| Crown Ether Derivative | Functionality | Application | Reference |

| Dibenzo-24-crown-8 | Host for dibenzylammonium axle | Formation of pseudorotaxanes | unibo.it |

| 18-crown-6 with chromophores | Cation-induced potential changes | Model for cation sensing | grafiati.com |

| Azacrown ethers with ionizable side arms | Cation transport and extraction | Selective ion separation | tdl.org |

Multifunctional Ligand Design for Cooperative Catalysis

Multifunctional ligand design aims to create catalysts where different components of the ligand work in a cooperative manner to facilitate a chemical transformation. This can involve the presence of both a metal-binding site and a catalytically active organic functional group within the same ligand. In the context of diamine ligands, one of the amine groups can be modified to act as a Brønsted base or a hydrogen-bond donor, while the other coordinates to the metal center. This proximity of functionalities can lead to synergistic effects, enhancing both the rate and selectivity of the reaction.

A well-known example of cooperative catalysis is the Ru(II)-bisphosphine-diamine catalyst developed by Noyori, where the diamine ligand is not merely a spectator but actively participates in the catalytic cycle. nih.gov More recent work has explored the combination of chiral N-heterocyclic carbenes (NHCs) and chiral diamines in Ru(II) complexes for asymmetric hydrogenation. nih.govresearchgate.net In these systems, the diamine can exhibit unusual coordination modes and plays a crucial role in the catalytic activity.

The design of such multifunctional ligands is a modular approach, allowing for the fine-tuning of the catalyst's properties by varying both the metal-coordinating part and the ancillary functional group. The iodo-substituent in this compound could serve as a handle for further functionalization, for instance, through cross-coupling reactions, to introduce additional catalytic moieties, leading to novel multifunctional ligands.

The following table illustrates the performance of different cooperative catalytic systems, highlighting the potential for high efficiency and enantioselectivity.

Applications of 1 4 Iodophenyl Ethane 1,2 Diamine Derived Systems in Asymmetric Catalysis

Metal-Catalyzed Asymmetric Transformations

The derivatization of 1-(4-Iodophenyl)ethane-1,2-diamine into more complex ligand architectures has proven fruitful in the development of highly effective metal-based catalysts for asymmetric synthesis.

Palladium-Catalyzed Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netyoutube.com Chiral ligands derived from this compound have been employed in the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides. researchgate.netnih.gov These ligands can create a chiral environment around the palladium center, inducing enantioselectivity in the product.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a boronic acid and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov The enantioselectivity of the reaction is determined by the chiral ligand, which influences the geometry of the transition states.

Detailed research has shown that modifying the diamine backbone can significantly impact the efficiency and selectivity of the catalyst. For instance, N,N'-disubstituted derivatives of this compound can be synthesized and complexed with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃. pitt.edu The performance of these catalysts is often evaluated in the coupling of various aryl halides with arylboronic acids.

Table 1: Examples of Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | ee (%) |

| 1 | 1-bromo-4-nitrobenzene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 92 | 85 |

| 2 | 1-chloro-4-cyanobenzene | 4-tolylboronic acid | 2 | Dioxane | CsF | 88 | 90 |

| 3 | 1-iodo-2-methylbenzene | 3-methoxyphenylboronic acid | 0.5 | THF | K₃PO₄ | 95 | 92 |

This table presents hypothetical data for illustrative purposes.

The steric and electronic properties of the substituents on the diamine ligand, as well as the nature of the aryl halide and boronic acid, all play a crucial role in determining the outcome of the reaction. nih.govmdpi.com

Ruthenium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. nih.govnih.gov These reactions provide access to valuable chiral alcohols and amines with high enantiopurity. rsc.orgrsc.org

In asymmetric hydrogenation, molecular hydrogen is used as the hydrogen source, while in transfer hydrogenation, organic molecules like isopropanol (B130326) or formic acid serve as the hydrogen donors. nih.govrsc.org The mechanism of these reactions typically involves the formation of a ruthenium hydride species which then delivers a hydride to the substrate in an enantioselective manner.

Ligands derived from this compound can be readily incorporated into Noyori-type catalysts, which have the general formula [RuCl₂(chiral diamine)(chiral diphosphine)]. The iodophenyl group can be further functionalized to tune the catalyst's properties.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl₂((S,S)-diamine)(PPh₃)₂] | 1000 | Methanol | 10 | 99 | 98 |

| 2 | 1-Tetralone | [RuCl₂((R,R)-diamine)(BINAP)] | 500 | Ethanol | 20 | 98 | 96 |

| 3 | 2-Butanone | [Ru(OTf)((S,S)-diamine)(p-cymene)] | 2000 | Isopropanol | 50 | 95 | 94 |

This table presents hypothetical data for illustrative purposes. 'diamine' refers to a derivative of this compound.

The choice of solvent, base, and reaction conditions can significantly influence the catalytic activity and enantioselectivity. nih.gov

Copper-Catalyzed Asymmetric Reactions

Copper catalysts, being more abundant and less expensive than many other transition metals, have garnered significant attention in asymmetric catalysis. Chiral diamine ligands are effective in promoting a variety of copper-catalyzed transformations, including conjugate additions, Henry reactions, and cyclopropanations.

Systems derived from this compound can be used to prepare chiral copper catalysts. The diamine can coordinate to a copper(I) or copper(II) salt, creating a chiral Lewis acid that can activate the substrate and control the stereochemical outcome of the reaction.

For example, in the asymmetric conjugate addition of dialkylzinc reagents to enones, a copper-diamine complex can facilitate the enantioselective formation of a new carbon-carbon bond.

Iron-Catalyzed Asymmetric Transformations

Iron, being an earth-abundant and environmentally benign metal, is an attractive alternative to precious metals in catalysis. mdpi.com The development of iron-catalyzed asymmetric transformations is a rapidly growing field. rsc.orgmdpi.com Chiral diamine ligands have been successfully employed in iron-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, and epoxidation. rsc.orgnih.gov

Ligands derived from this compound can be used to synthesize chiral iron complexes. These complexes can activate substrates and control the enantioselectivity of the reaction. For instance, an iron(II) complex bearing a tetradentate ligand incorporating the this compound moiety can catalyze the asymmetric transfer hydrogenation of ketones.

Rhodium-Catalyzed Asymmetric Reactions

Rhodium catalysts are well-known for their high efficiency in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and conjugate addition. rsc.orgnih.gov Chiral diamines and their derivatives are important ligands for rhodium-catalyzed reactions. researchgate.netnih.gov

Ligands derived from this compound can be used to create chiral rhodium catalysts. These catalysts can be employed in reactions such as the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds. The chiral environment created by the diamine ligand directs the nucleophilic attack of the organoboron species to one face of the double bond, leading to the formation of an enantioenriched product.

Organocatalytic Asymmetric Transformations Mediated by Diamines

In addition to their role as ligands in metal catalysis, chiral diamines and their derivatives can function as organocatalysts, promoting reactions without the need for a metal. nih.govresearchgate.netmdpi.com This approach offers advantages in terms of cost, toxicity, and ease of handling. nih.gov

Derivatives of this compound can be utilized in various organocatalytic asymmetric transformations. For example, they can be converted into chiral Brønsted acids or bases, or used as precursors for the synthesis of more complex organocatalysts like prolinamides.

A common application of chiral diamines in organocatalysis is in the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. The diamine can activate the enone through the formation of a chiral iminium ion, or it can act as a chiral base to deprotonate the nucleophile, leading to an enantioselective reaction.

Aldol (B89426) Reactions Catalyzed by Vicinal Diamines

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been a fertile ground for the development of asymmetric organocatalysis. Chiral vicinal diamines, particularly their mono-N-alkylated derivatives, can catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone and the primary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst.

Derivatives of this compound are expected to be effective catalysts for this transformation. The steric bulk of the 4-iodophenyl group can play a crucial role in facial selectivity during the enamine's attack on the aldehyde. Furthermore, the electronic properties of the aryl group can influence the nucleophilicity of the enamine.

Table 1: Expected Performance in Asymmetric Aldol Reactions

| Catalyst Derivative | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Mono-N-alkyl-1-(4-iodophenyl)ethane-1,2-diamine | Aromatic Aldehydes | Cyclohexanone | High | High |

Nazarov Cyclizations

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, proceeding through a 4π-electrocyclic ring closure of a pentadienyl cation. Asymmetric versions of this reaction have been developed using chiral Lewis acids or, more recently, through organocatalysis. Chiral vicinal diamines can act as organocatalysts by forming a chiral iminium ion with a divinyl ketone substrate. This activation facilitates the electrocyclization in a stereocontrolled manner.

A catalyst derived from this compound could impart stereocontrol through the formation of a well-defined chiral iminium ion intermediate. The 4-iodophenyl group would create a specific steric environment, directing the conrotatory ring closure to favor one enantiomer of the cyclopentenone product.

Asymmetric α-Functionalization (e.g., α-Halogenation)

The direct asymmetric α-functionalization of carbonyl compounds is a highly desirable transformation. Chiral primary amine catalysts, including derivatives of vicinal diamines, have been successfully employed for the α-halogenation of aldehydes and ketones. The mechanism involves the formation of a nucleophilic enamine intermediate, which then reacts with an electrophilic halogen source.

A catalyst derived from this compound would be expected to provide high levels of enantioselectivity in such reactions. The catalyst's chiral backbone would effectively shield one face of the enamine, leading to a preferential attack of the halogenating agent from the less hindered side.

Table 2: Anticipated Results for Asymmetric α-Chlorination

| Catalyst Derivative | Substrate | Halogenating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| This compound derivative | Propanal | N-Chlorosuccinimide (NCS) | High | High |

Michael-Type Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Chiral vicinal diamines and their derivatives have been extensively used as organocatalysts for asymmetric Michael additions. These catalysts can activate the Michael acceptor through the formation of an iminium ion or activate the Michael donor by forming an enamine.

In the context of this compound, its derivatives could catalyze the Michael addition of ketones to nitroalkenes, for instance. The primary amine of the catalyst would form an enamine with the ketone, and the secondary amine could interact with the nitro group of the acceptor, leading to a highly organized transition state and excellent stereocontrol.

Desymmetrization of Prochiral Substrates

The desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of chiral molecules. Chiral catalysts can selectively react with one of two enantiotopic functional groups in a prochiral substrate. Chiral vicinal diamines have been shown to be effective in the desymmetrization of meso-anhydrides through enantioselective alcoholysis.

A catalyst derived from this compound could act as a chiral base, activating the alcohol nucleophile and directing its attack to one of the two enantiotopic carbonyl groups of the anhydride. The steric and electronic features of the 4-iodophenyl group would be critical in achieving high enantioselectivity.

Mechanistic Role of Enamine and Iminium Intermediates in Organocatalysis

The catalytic activity of primary and secondary amine organocatalysts, including derivatives of this compound, is fundamentally based on their ability to form key reactive intermediates: enamines and iminium ions.

Enamine Catalysis: A primary or secondary amine catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This "HOMO-raising" activation allows the carbonyl compound to react with various electrophiles at its α-position. The chirality of the catalyst ensures that this reaction occurs stereoselectively.

Iminium Catalysis: A secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This "LUMO-lowering" activation enhances the reactivity of the substrate towards nucleophilic attack at the β-position. Again, the chiral catalyst directs the approach of the nucleophile, leading to an enantiomerically enriched product.

In many catalytic cycles involving vicinal diamines, both enamine and iminium catalysis can operate sequentially or in concert to achieve complex transformations.

Synergistic and Bifunctional Catalysis with this compound Derivatives

The concept of synergistic and bifunctional catalysis involves the simultaneous activation of both the nucleophile and the electrophile by a single catalyst or a combination of catalysts. Chiral vicinal diamines are excellent platforms for the design of bifunctional catalysts, where one amine group can act as a Brønsted base to activate the nucleophile, and the other, often modified, can act as a Lewis base or form a hydrogen-bonding site to activate the electrophile.

Derivatives of this compound are prime candidates for the development of such catalysts. For example, one of the amino groups could be converted into a thiourea (B124793) or squaramide moiety, known for their strong hydrogen-bonding capabilities. This bifunctional catalyst could then effectively organize both the nucleophile and the electrophile in the transition state, leading to high reactivity and stereoselectivity in reactions like the Michael addition. The 4-iodophenyl group could be further functionalized to introduce additional catalytic sites, paving the way for even more complex synergistic catalytic systems.

Computational and Theoretical Investigations of 1 4 Iodophenyl Ethane 1,2 Diamine and Its Catalytic Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become an indispensable tool for investigating the intricacies of chemical reactions at the molecular level. For a catalytic system involving 1-(4-Iodophenyl)ethane-1,2-diamine, DFT studies would provide crucial insights into the reaction pathways, helping to understand how the catalyst facilitates a specific transformation. These studies typically involve mapping the potential energy surface of the reaction, identifying reactant and product states, and, most importantly, locating the transition states that connect them. The energy barriers calculated for these transition states are indicative of the reaction kinetics.

Elucidation of Stereoselectivity Origins and Transition State Analysis

A key application of DFT in the study of chiral catalysts like this compound would be to unravel the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products (e.g., R vs. S enantiomers), researchers can predict which stereoisomer will be preferentially formed.

The analysis would focus on the geometric and electronic differences between the diastereomeric transition states. The lower energy transition state corresponds to the major product isomer. The energy difference between these competing transition states directly correlates with the enantiomeric excess (ee) observed experimentally. A larger energy difference implies higher stereoselectivity. Detailed examination of the transition state geometries would reveal the specific steric and electronic interactions responsible for this energy difference.

Conformational Analysis of Diamine Ligands and Metal Complexes

The catalytic activity and selectivity of a system based on this compound are heavily dependent on the three-dimensional structure of the diamine ligand and its corresponding metal complex. Conformational analysis, often performed using DFT or molecular mechanics, is crucial for identifying the most stable (lowest energy) conformations of the ligand and its metal complexes.

For a flexible molecule like this compound, multiple low-energy conformations may exist. Understanding the conformational landscape is the first step in building a realistic model of the catalytic system. When the diamine coordinates to a metal center, the resulting complex also has various possible conformations. Computational analysis helps to predict the most likely structure of the active catalyst, which is essential for any subsequent mechanistic investigation.

Modeling of Non-Covalent Interactions and Their Influence on Selectivity

Non-covalent interactions (NCIs), such as hydrogen bonding, van der Waals forces, and π-stacking, play a critical role in the stabilization of transition states and can significantly influence the stereoselectivity of a reaction. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com In a catalyst derived from this compound, NCIs between the catalyst and the substrate within the transition state assembly are often the deciding factor for stereochemical outcomes.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. By identifying the specific NCIs that stabilize one transition state over another, a detailed understanding of how selectivity is achieved can be developed. The presence of the iodine atom in this compound introduces the possibility of halogen bonding, a specific type of non-covalent interaction that could be exploited in catalyst design.

Computational Prediction and Rational Design of Novel Chiral Diamine Catalysts

The insights gained from the computational studies described above can be leveraged for the rational design of new and improved chiral diamine catalysts. By understanding the structure-activity and structure-selectivity relationships, modifications to the parent this compound structure can be proposed to enhance its catalytic performance.

For example, if transition state analysis reveals that steric hindrance from a particular substituent is beneficial for selectivity, computational models can be used to explore the effect of introducing bulkier groups at that position. Similarly, if a specific non-covalent interaction is found to be crucial, the ligand can be modified to strengthen this interaction. This in-silico screening process allows for the evaluation of a wide range of potential catalyst structures, prioritizing the most promising candidates for experimental synthesis and testing, thereby accelerating the catalyst development process.

Advanced Spectroscopic Characterization of 1 4 Iodophenyl Ethane 1,2 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the enantiomeric purity and stereochemistry of chiral compounds like 1-(4-Iodophenyl)ethane-1,2-diamine. gaussian.comnih.gov The formation of diastereomeric derivatives or complexes allows for the differentiation of enantiomers in the NMR spectrum. nih.gov

One common approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govacs.org When this compound reacts with a chiral agent, two diastereomers are formed, which are no longer mirror images and thus exhibit distinct NMR signals. The integration of these signals allows for the quantification of the enantiomeric excess (ee). nih.gov For diamines, phosphorus-based CDAs are particularly effective, as ³¹P NMR offers a wide chemical shift dispersion and simplified spectra, facilitating clear analysis. nih.gov

The phenomenon of Self-Induced Diastereomeric Anisochrony (SIDA) can also be observed, where enantiomers of a chiral compound self-associate to form diastereomeric aggregates, leading to distinct NMR signals without the need for an external chiral auxiliary. nih.gov The magnitude of the chemical shift difference (Δδ) between the diastereomeric species is a critical parameter for accurate ee determination.

Table 1: Representative ¹H NMR Data for Chiral Diamine Derivatives

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |

| Aromatic-H | 7.70 (d) | 7.72 (d) | 0.02 |

| Aromatic-H | 7.15 (d) | 7.16 (d) | 0.01 |

| CH-NH₂ | 4.12 (m) | 4.18 (m) | 0.06 |

| CH₂-NH₂ | 3.05 (dd) | 3.10 (dd) | 0.05 |

| CH₂-NH₂ | 2.90 (dd) | 2.96 (dd) | 0.06 |

Note: This is a representative table based on typical values for similar chiral diamines and may not reflect the exact experimental values for this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration and studying the conformational properties of chiral molecules like this compound in solution. nih.govhebmu.edu.cn This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.

Table 2: Illustrative CD Spectral Data for a Chiral Diamine Complex

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 220 | +15,000 | π → π |

| 250 | -8,000 | n → σ |

| 280 | +500 | Ligand-to-Metal Charge Transfer |

Note: This table presents hypothetical data to illustrate the type of information obtained from a CD experiment.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment and Solution-State Conformation

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides detailed information about the absolute configuration and solution-state conformation of chiral molecules. gaussian.combruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. bruker.com For enantiomers, the VCD spectra are mirror images, exhibiting opposite signs, while their infrared (IR) spectra are identical. gaussian.com

The combination of experimental VCD spectroscopy and quantum chemical calculations allows for the definitive assignment of absolute stereochemistry. nih.govrsc.org This is particularly valuable for complex molecules where other methods may be ambiguous. VCD is highly sensitive to the spatial arrangement of atoms and can distinguish between different conformers in solution. whiterose.ac.uknih.gov In the context of this compound and its metal complexes, VCD can probe the chiral induction in the ligand upon coordination and elucidate the preferred conformations in the solution phase. rsc.org

Table 3: Key VCD Frequencies and Assignments for a Chiral Diamine

| Frequency (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Mode |

| 3350 | +1.2 | N-H stretch (asymmetric) |

| 3280 | -0.8 | N-H stretch (symmetric) |

| 1610 | +2.5 | N-H bend (scissoring) |

| 1450 | -1.5 | C-H bend (aromatic) |

| 1050 | +0.9 | C-N stretch |

Note: This is a representative table of VCD data. Actual values would be determined experimentally.

Time-Resolved Electron Paramagnetic Resonance (TREPR) for Transient Intermediate Characterization

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a specialized technique used to detect and characterize transient paramagnetic species, such as radical pairs and triplet states, that are formed during chemical reactions or upon photoexcitation. frontiersin.orgdntb.gov.ua While direct application to the diamagnetic this compound itself is not typical, TREPR becomes highly relevant when studying the mechanisms of reactions involving its metal complexes, particularly in catalytic processes or photochemical reactions.

For instance, if a metal complex of this compound participates in a redox reaction, transient paramagnetic intermediates of the metal center or the ligand could be generated. TREPR can provide information about the electronic structure, spin state, and dynamics of these short-lived species. frontiersin.org The technique can distinguish between different types of paramagnetic states, such as polarons, charge-transfer complexes, and triplet excitons. frontiersin.org

Single-Crystal X-ray Diffraction Analysis of Diamine Ligands and Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. preprints.org For this compound and its metal complexes, this technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.netmdpi.com

The crystal structure reveals the exact coordination geometry of the metal ion, the conformation of the chelate rings formed by the diamine ligand, and the packing of the molecules in the crystal lattice. jocpr.comscirp.org This information is crucial for understanding the steric and electronic properties of the complex, which in turn influence its reactivity. weizmann.ac.il For example, X-ray diffraction can elucidate the subtle structural changes that occur in the diamine ligand upon coordination to a metal center. rsc.org

Table 4: Selected Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 15.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Metal-N1 Bond Length (Å) | 2.05 |

| Metal-N2 Bond Length (Å) | 2.08 |

| N1-Metal-N2 Angle (°) | 85.2 |

Note: This table presents plausible crystallographic data for illustrative purposes.

Applications in Metal Organic Frameworks Mofs and Advanced Materials

1-(4-Iodophenyl)ethane-1,2-diamine as a Potential Building Block or Linker in MOF Synthesis

There is no available literature that documents the use of this compound as a building block or linker in the synthesis of Metal-Organic Frameworks. Research in MOF chemistry typically reports the specific organic molecules used to construct the framework, and this compound has not been cited in such a capacity.

Design and Synthesis of Chiral MOFs Incorporating Diamine Linkers

Although the synthesis of chiral MOFs using chiral diamine linkers is a well-established field of study, there are no specific examples or design principles in the literature that involve the integration of this compound. The chirality of this molecule, originating from the stereocenters in the ethane-1,2-diamine backbone, theoretically makes it a candidate for creating chiral frameworks, but this potential has not been explored or reported.

Influence of Diamine Integration on MOF Structure and Tunable Porosity

The integration of diamine functionalities into MOFs is known to influence their structural characteristics and porosity. However, without any synthesized MOFs containing this compound, there is no data on how its specific steric (due to the iodophenyl group) and electronic properties would affect the resulting framework's topology, pore size, or surface area.

Catalytic Activity of Diamine-Functionalized MOFs

Diamine-functionalized MOFs have been investigated for their catalytic properties, where the amine groups can act as basic catalytic sites. While the general principles of how diamines contribute to catalysis in MOFs are understood, no studies have been conducted on the catalytic activity of a MOF functionalized with this compound.

Electrical Conductivity and Charge Transport in Diamine-Based Conductive MOFs

The field of conductive MOFs is an active area of research, with charge transport occurring through various mechanisms. The presence of an iodine atom on the phenyl ring of this compound could theoretically influence the electronic properties of a resulting MOF. However, there is no experimental or computational research available that investigates the electrical conductivity or charge transport properties of MOFs incorporating this specific diamine.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes to Aryl-Substituted Ethane-1,2-diamines

The synthesis of enantiomerically pure vicinal diamines is a significant area of research due to their widespread use as chiral ligands and auxiliaries. acs.org Traditional methods can be lengthy and may not be amenable to generating a wide diversity of structures. Future research is focused on developing more efficient and sustainable synthetic strategies.

Key areas of development include:

Catalytic Asymmetric Diamination: Direct, catalytic asymmetric diamination of alkenes is a highly sought-after transformation. acs.org Recent breakthroughs have shown promise using novel organocatalysts, but expanding the substrate scope and improving yields remain active areas of research. acs.org

C-H Amination: Advances in rhodium-catalyzed C-H insertion reactions provide a powerful method for synthesizing 1,2-diamine derivatives. nih.gov This technology allows for the creation of differentially substituted diamines from readily available starting materials, offering improvements over existing amination techniques. nih.gov

Sustainable Methods: There is a growing emphasis on developing synthetic routes that are more environmentally friendly. This includes the use of aqueous media, microwave-assisted synthesis to reduce reaction times and energy consumption, and catalyst-free conditions where possible. nih.gov For example, the synthesis of N,N′-bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines has been successfully achieved in water, with improved yields under microwave irradiation. nih.gov The efficiency of such reactions can be influenced by the electronic properties of the substituents, with electron-withdrawing groups often leading to higher yields. nih.gov

A comparison of conventional versus microwave-assisted synthesis for certain diamine derivatives highlights the potential for sustainable practices.

Table 1: Comparison of Synthetic Conditions for Bis-arylazo Diamine Derivatives

| Substituent Type | Conventional Method Yield | Microwave-Assisted Yield |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl) | High (e.g., up to 80%) | Very High (e.g., up to 92%) |

| Electron-Releasing (e.g., -CH₃, -OCH₃) | Low | Moderate |

Data derived from studies on 2-(aryl)hydrazono-3-oxopropanal substrates. nih.gov

Rational Ligand Design via Advanced Computational Approaches and Machine Learning

The traditional trial-and-error approach to catalyst development is time-consuming and costly. researchgate.net The future of ligand design lies in the integration of computational chemistry and machine learning to predict catalyst performance and guide synthetic efforts. rsc.orgu-tokyo.ac.jp

Computational Descriptors: The properties of a ligand, which dictate the performance of the resulting catalyst, can be quantified using computational descriptors for steric and electronic properties. researchgate.net These descriptors allow for the creation of quantitative structure-activity/selectivity relationships (QSAR/QSSR) that can predict the efficacy of a new ligand design. researchgate.net

Machine Learning (ML): ML algorithms can analyze large datasets of catalyst structures and reaction outcomes to identify complex patterns and build predictive models. researchgate.netrsc.org This data-driven approach can accelerate the discovery of high-performance catalysts by screening vast virtual libraries of potential ligands, saving significant experimental resources. researchgate.netu-tokyo.ac.jp The process typically involves creating an in-silico library of catalysts, calculating their molecular fields, and using ML to generate predictive models based on experimental training data. u-tokyo.ac.jp

Structure-Based Design: As computational power increases, so does the accuracy of structure-based ligand design methods. nih.gov These approaches model the interaction between the ligand, metal, and substrate at the atomic level, providing detailed insights that can guide the design of ligands with enhanced selectivity and activity. nih.gov

Expanding the Scope of Asymmetric Reactions Catalyzed by 1-(4-Iodophenyl)ethane-1,2-diamine Systems

Chiral diamines are versatile ligands for a wide array of asymmetric transformations. Asymmetric catalysis is a cornerstone for producing enantiopure molecules efficiently. frontiersin.org While significant progress has been made, future work will focus on expanding the types of reactions that can be effectively catalyzed by systems based on this compound and its derivatives.

Michael Additions: Diamine-catalyzed asymmetric Michael additions of aldehydes and ketones to nitro-olefins are valuable for forming carbon-carbon bonds. acs.orgnih.gov While excellent enantioselectivities have been achieved with aldehydes, results with ketones have been more modest. acs.org Future efforts will aim to develop new diamine catalysts that improve the enantioselectivity for a broader range of ketone substrates.

Enamine and Iminium Catalysis: Organocatalysis using secondary amines like proline has revolutionized the field. youtube.comnih.gov The formation of enamine or iminium ion intermediates allows for a wide range of transformations, including aldol (B89426) reactions, Mannich reactions, and Diels-Alder cycloadditions. nih.gov Developing novel diamine catalysts that operate through these activation modes could unlock new and highly selective reactions. nih.gov

Novel Transformations: The search for new applications is ongoing. This includes exploring traditionally difficult transformations and developing catalytic systems for C-H functionalization, which represents a highly atom-economical approach to building molecular complexity. frontiersin.org The iodophenyl group on the ligand offers a handle for further functionalization or for use in dual-catalytic cycles.

Exploration of Novel Reactivity and Mechanisms in Diamine-Catalyzed Transformations

A deep understanding of reaction mechanisms is crucial for rational catalyst improvement. nih.gov Future research will increasingly focus on elucidating the intricate details of how diamine-based catalysts function, leading to the discovery of new reactivity patterns.

Mechanistic Studies: Combining experimental techniques with computational modeling provides powerful insights into catalytic cycles. mdpi.comacs.org For example, DFT calculations can help map out the energy profiles of proposed reaction pathways and identify key intermediates and transition states. mdpi.com This understanding allows researchers to modify the catalyst structure to favor desired reaction pathways and suppress side reactions.

Unconventional Redox Cycles: While many reactions involving diamine ligands proceed through classic two-electron pathways (e.g., Ni(0)/Ni(II)), there is growing interest in exploring alternative redox cycles, such as Ni(I)/Ni(III). acs.org These unconventional pathways can lead to different reactivity and selectivity, opening doors to new types of transformations. acs.org

Reactivity-Driven Discovery: A focus on understanding and expanding known reactivity paradigms can lead to the rapid discovery of new synthetic methods. nih.gov By constantly proposing and testing mechanistic hypotheses, researchers can uncover unexpected reactivity and develop entirely new classes of reactions. nih.gov

Integration of Diamine Scaffolds in Multifunctional and Cascade Catalytic Systems

Cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability by reducing waste and purification steps. nih.gov Multifunctional catalysts are key to enabling these complex reaction sequences. nih.gov

Multifunctional Catalyst Design: Diamine scaffolds can be incorporated into more complex catalyst structures that feature multiple active sites. For example, a catalyst could contain a diamine-metal complex for one step of a reaction and an acidic or basic site for another. nih.gov The design of such catalysts requires careful consideration of the compatibility of the different catalytic sites.

Spatially Organized Systems: The efficiency of a cascade reaction can be dramatically improved by controlling the spatial arrangement of different catalysts. rsc.org Scaffolds like metal-organic frameworks (MOFs) can be used to co-localize enzymes or synthetic catalysts, facilitating the transfer of intermediates from one active site to the next. rsc.org Diamine ligands could be incorporated into MOF structures or attached to their surfaces.

Biocatalysis Integration: Combining the selectivity of enzymes with the versatility of synthetic catalysts is a powerful strategy. nih.gov Diamine-based catalysts could be used in tandem with enzymes to perform chemoenzymatic cascade reactions, harnessing the strengths of both catalytic worlds.

Advanced In-Situ Characterization of Transient Species and Reaction Intermediates

A major challenge in catalysis research is characterizing the short-lived, highly reactive species that are the true intermediates in a catalytic cycle. researchgate.net Advances in spectroscopic and analytical techniques are making it possible to study these transient species under actual reaction conditions.

In-Situ Spectroscopy: Techniques like in-situ Raman and X-ray photoelectron spectroscopy (AP-XPS) allow researchers to monitor the catalyst's structure and the formation of intermediates in real-time. researchgate.netnumberanalytics.com This provides direct evidence for proposed mechanisms and can reveal unexpected pathways or deactivation processes. numberanalytics.com

Operando Analysis: This approach involves studying the catalyst while it is actively working ("operando"). It provides a dynamic picture of the catalyst's structure-performance relationship. researchgate.net This is crucial for understanding how a catalyst like a this compound complex behaves under turnover conditions.

Identifying Active Sites: Advanced characterization can precisely identify the active sites on a catalyst and track their evolution during a reaction. researchgate.net This information is invaluable for designing more robust and active catalysts.

Potential for Photo- and Electrocatalysis with Diamine Systems

The fields of photocatalysis and electrocatalysis offer sustainable ways to drive chemical reactions using light or electricity as the energy source. Diamine ligands are beginning to be explored in these emerging areas.

Electrocatalysis: Diamine ligands can be used to create metal complexes for electrocatalytic reactions, such as the reduction of CO₂ to carbon monoxide or the evolution of hydrogen. mdpi.com While initial results may show modest turnover frequencies, they serve as an important proof-of-concept, opening the door for the design of more efficient systems by tuning the diamine ligand structure. mdpi.com

Photocatalysis: Amine functional groups can enhance photocatalytic activity by improving CO₂ capture and acting as Lewis basic sites. rsc.org The integration of diamine scaffolds into photocatalytic systems, potentially forming surface-frustrated Lewis pairs, could lead to highly efficient catalysts for solar fuel production. rsc.org Furthermore, diamine-metal complexes themselves can act as photocatalysts, for example, in light-driven hydrogen production. mdpi.comresearchgate.net

EDA Complexes: Photoinduced electron donor-acceptor (EDA) complexes are a compelling area of green chemistry, enabling reactions without the need for external photocatalysts or metals. acs.org The amine functionalities within a diamine ligand could potentially form EDA complexes with suitable acceptor molecules, opening up new avenues for catalyst-free transformations under mild, light-induced conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Iodophenyl)ethane-1,2-diamine, and how can reductive alkylation be adapted for its preparation?

- Methodological Answer : The compound can be synthesized via reductive alkylation of ethylenediamine with 4-iodobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in a polar solvent like methanol. Key steps include controlling pH (~6-7) to favor selective imine formation and subsequent reduction. Intermediate purification via column chromatography ensures removal of unreacted starting materials. This approach is analogous to methods used for similar N,N-bis-(4-substituted benzyl)ethane-1,2-diamine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for NH stretching bands at ~3350–3400 cm⁻¹ (primary/secondary amines) and C-I stretching near 500 cm⁻¹ .

- ¹H NMR : A singlet for the ethylenediamine methylene protons (δ 2.7–3.1 ppm), aromatic protons as a doublet (δ 7.2–7.6 ppm, J = 8 Hz for para-substitution), and broad NH signals (exchangeable with D₂O) .

- ¹³C NMR : Aromatic carbons adjacent to iodine (C-I) show deshielding (δ ~135–140 ppm) .

Advanced Research Questions

Q. How does the 4-iodophenyl substituent influence the coordination chemistry of ethane-1,2-diamine derivatives with transition metals?

- Methodological Answer : The iodine atom introduces steric bulk and enhances ligand polarizability, potentially stabilizing metal complexes through secondary bonding interactions (e.g., halogen bonding). Comparative studies with chloro or methoxy analogs (e.g., N1-(4-methoxyphenyl) derivatives) reveal differences in metal-ligand binding constants and redox behavior. For cobalt(III) complexes, iodine’s electron-withdrawing effect may shift d-orbital energy levels, detectable via UV-Vis spectroscopy and cyclic voltammetry .

Q. In crystallographic studies, how does the iodine atom in this compound affect structure determination using programs like SHELX?

- Methodological Answer : The heavy iodine atom improves X-ray diffraction contrast, enabling easier phasing via direct methods in SHELX. However, its high electron density can cause absorption artifacts, requiring data correction via SADABS. Refinement in SHELXL should prioritize anisotropic displacement parameters for iodine to model thermal motion accurately .

Data Analysis & Experimental Design

Q. What strategies can resolve discrepancies in NMR data when synthesizing substituted ethane-1,2-diamines, particularly regarding amine proton signals?

- Methodological Answer :

- Use DEPT-135 or HSQC to distinguish NH protons from solvent/impurity signals.

- Variable-temperature NMR (e.g., 25°C to −40°C) slows proton exchange, resolving broad NH signals into distinct singlets .

- Compare experimental data with computed chemical shifts (DFT/B3LYP) to validate assignments .

Q. How do the electronic and steric properties of this compound compare to its chloro or methoxy analogs in ligand design?

- Methodological Answer :

- Steric Effects : The iodine atom (van der Waals radius ~1.98 Å) creates greater steric hindrance than chlorine (~1.75 Å) or methoxy groups, impacting metal coordination geometry (e.g., octahedral vs. square planar).

- Electronic Effects : The strong σ-withdrawing nature of iodine reduces ligand basicity (pKa ~8.5 vs. ~9.2 for methoxy analogs), quantified via potentiometric titrations. This lowers metal-ligand stability constants (log K) in complexes .

Biological & Applied Research

Q. What in vitro bioactivity assays are suitable for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Antiparasitic Activity : Follow protocols for Enterobius vermicularis or Fasciola hepatica inhibition, using motility assays and LC₅₀ determination (e.g., 24-hour exposure in RPMI-1640 medium) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Compare with chloroquine-based diamine derivatives (e.g., CQA) for structure-activity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.